molecular formula C5H13BrSn B14590869 Bromo(dimethyl)propylstannane CAS No. 61222-22-8

Bromo(dimethyl)propylstannane

Cat. No.: B14590869
CAS No.: 61222-22-8
M. Wt: 271.77 g/mol
InChI Key: CRCXOYHRFRCVAS-UHFFFAOYSA-M
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Description

Bromo(dimethyl)propylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a bromo group and a propyl group substituted with two methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(dimethyl)propylstannane can be synthesized through the reaction of dimethylpropylstannane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bromo(dimethyl)propylstannane can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of this compound can yield using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions, amines, solvents like ethanol or water, room temperature.

    Oxidation: Hydrogen peroxide, solvents like acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, solvents like tetrahydrofuran, low temperature.

Major Products Formed:

    Substitution: Hydroxyl(dimethyl)propylstannane, Amino(dimethyl)propylstannane.

    Oxidation: Dimethylpropylstannane oxide.

    Reduction: Dimethylpropylstannane.

Scientific Research Applications

Chemistry: Bromo(dimethyl)propylstannane is used as a precursor in the synthesis of various organotin compounds. It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .

Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and biochemical pathways .

Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It serves as a catalyst in the polymerization process and enhances the properties of the final product.

Mechanism of Action

The mechanism of action of bromo(dimethyl)propylstannane involves its interaction with nucleophiles and electrophiles . The bromo group acts as a leaving group, allowing the tin atom to form new bonds with other atoms or molecules. This reactivity is crucial in catalysis and organic synthesis .

Comparison with Similar Compounds

  • Chloro(dimethyl)propylstannane
  • Iodo(dimethyl)propylstannane
  • Dimethylpropylstannane

Comparison: Bromo(dimethyl)propylstannane is unique due to its bromo group , which provides distinct reactivity compared to its chloro and iodo counterparts. The bromo group is a better leaving group than chloro but less reactive than iodo, making it suitable for specific reactions where controlled reactivity is desired.

Conclusion

This compound is a versatile organotin compound with significant applications in organic synthesis, catalysis, and industrial production. Its unique reactivity and properties make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

61222-22-8

Molecular Formula

C5H13BrSn

Molecular Weight

271.77 g/mol

IUPAC Name

bromo-dimethyl-propylstannane

InChI

InChI=1S/C3H7.2CH3.BrH.Sn/c1-3-2;;;;/h1,3H2,2H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

CRCXOYHRFRCVAS-UHFFFAOYSA-M

Canonical SMILES

CCC[Sn](C)(C)Br

Origin of Product

United States

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